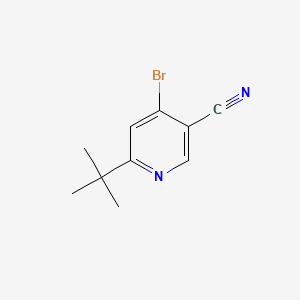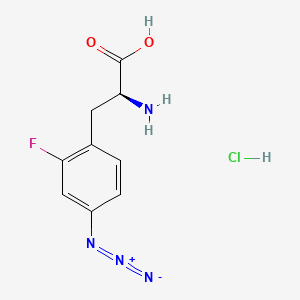
methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is a chiral compound with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate typically involves several steps, starting from commercially available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process may include steps such as:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to an amine through a series of reactions involving protective groups and amination reagents.
Esterification: Finally, the compound is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biochemical Research: It is used in studies involving enzyme-substrate interactions and chiral recognition.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R,4R)-4-amino-3-hydroxy-5-phenylpentanoate: This stereoisomer has different biological and chemical properties due to its distinct stereochemistry.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and properties.
Uniqueness
Methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its applications in medicinal chemistry and organic synthesis highlight its importance as a versatile and valuable compound in scientific research.
Propiedades
| 155480-51-6 | |
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-16-12(15)8-11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10-11,14H,7-8,13H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
MPVVGXNZMOJLQI-QWRGUYRKSA-N |
SMILES isomérico |
COC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)N)O |
SMILES canónico |
COC(=O)CC(C(CC1=CC=CC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)







![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)
